molecular formula C26H23N3O5S B2441478 (E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate CAS No. 380434-78-6

(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate

Cat. No.: B2441478
CAS No.: 380434-78-6
M. Wt: 489.55
InChI Key: CIUSMJHWPLYHNB-GHRIWEEISA-N
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Description

(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C26H23N3O5S and its molecular weight is 489.55. The purity is usually 95%.
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Biological Activity

The compound (E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on antitumor effects, molecular interactions, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes a benzoate moiety, a furan ring, and a tetrahydrobenzo[b]thiophene scaffold. This structural complexity is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Cytotoxicity : Compounds with similar scaffolds exhibited IC50 values ranging from 23.2 to 49.9 µM against various cancer cell lines, indicating significant cytotoxic effects .
  • Mechanism of Action : The benzo[b]thiophene core has been associated with the inhibition of STAT3 signaling pathways, which are crucial in cancer cell proliferation and survival .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Cell LineMechanism of Action
Compound A23.2MCF7STAT3 inhibition
Compound B49.9A549Apoptosis induction
Compound C28.3HeLaCell cycle arrest

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest strong binding affinity to key proteins involved in cancer progression and survival.

Key Findings:

  • Binding Affinity : The compound shows favorable docking scores with proteins related to apoptosis and cell cycle regulation.
  • Interactions : Significant interactions include hydrogen bonds and π-stacking with aromatic residues in target proteins.

Case Studies

Several case studies have evaluated the biological effects of similar compounds:

  • Breast Cancer Models : In vivo studies using murine models demonstrated that compounds with the benzo[b]thiophene scaffold significantly reduced tumor growth compared to controls .
  • Hepatotoxicity Assessment : Compounds were shown to mitigate hepatotoxicity induced by conventional chemotherapeutics like 5-Fluorouracil, restoring liver enzyme levels towards normal ranges .

Properties

IUPAC Name

ethyl 4-[5-[(E)-3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S/c1-2-33-26(32)16-9-7-15(8-10-16)20-12-11-18(34-20)13-17(14-27)24(31)29-25-22(23(28)30)19-5-3-4-6-21(19)35-25/h7-13H,2-6H2,1H3,(H2,28,30)(H,29,31)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUSMJHWPLYHNB-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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